5-氨基-1-(2,4-二氯苯基)-1H-吡唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

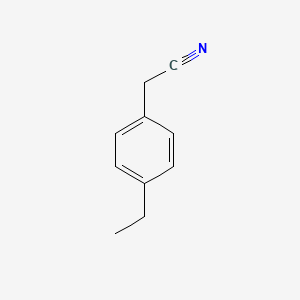

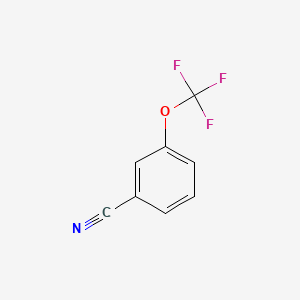

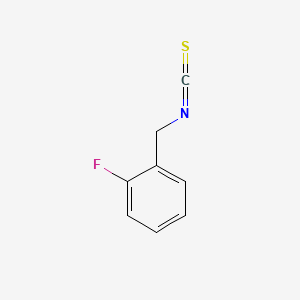

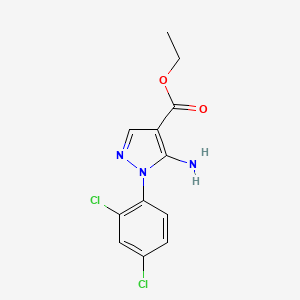

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is a derivative with specific substituents that include an ethyl ester group, an amino group, and a dichlorophenyl group.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of various reagents such as hydrazine hydrate, malononitrile, and aromatic aldehydes. For instance, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates can be synthesized through a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, yielding moderate to high yields . Another method includes the direct synthesis of substituted pyrazole through a 3+2 annulation method, as described for the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . The crystal structure can be stabilized by various intermolecular interactions, including hydrogen bonds and π-π stacking interactions . For example, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate is stabilized by N–H···N, N–H···O, C–H···F, and C–H···π hydrogen interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including diazotization, coupling reactions, and acetylation. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with β-naphthol and other reagents to afford different pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . Acetylation reactions of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride have been studied, yielding monoacetylated and diacetylated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. These properties can be studied using various analytical techniques, including HPLC, FT-IR, NMR, and MS . The solubility, melting point, and stability of these compounds can vary significantly depending on their specific functional groups and intermolecular interactions present in the crystal structure .

科学研究应用

药物化学:抗癌和抗炎药

吡唑核在药物化学中是一个通用的骨架,特别是在设计抗癌和抗炎药方面。5-氨基-1-(2,4-二氯苯基)-1H-吡唑-4-羧酸乙酯用作一个可以与各种生物靶标相互作用的框架。 它在靶向p38MAPK(参与炎症反应和细胞增殖的酶)的化合物开发中显示出前景 。该化合物的结构灵活性允许创建可以调节对癌症和炎症至关重要的酶和受体活性的配体。

抗疟疾研究

吡唑衍生物已被合成并针对恶性疟原虫(引起疟疾的寄生虫)的氯喹耐药菌株进行了测试。 5-氨基-1-(2,4-二氯苯基)-1H-吡唑-4-羧酸乙酯,具有其乙酯基团,与这些化合物密切相关,可以作为开发新型抗疟疾药物的潜在先导化合物 .

超分子化学

在超分子化学中,吡唑衍生物用于通过非共价相互作用创建复杂结构。 5-氨基-1-(2,4-二氯苯基)-1H-吡唑-4-羧酸乙酯由于其形成氢键和与其他分子相互作用的能力,可以促进新型超分子体系的形成 .

高分子化学

吡唑环也用于高分子化学。将其掺入聚合物中可以提高材料的性能,如热稳定性和机械强度。 5-氨基-1-(2,4-二氯苯基)-1H-吡唑-4-羧酸乙酯可以成为创建具有独特性能的专用聚合物的单体候选者 .

化妆品行业

吡唑衍生物在化妆品行业中用作着色剂。 5-氨基-1-(2,4-二氯苯基)-1H-吡唑-4-羧酸乙酯的具体结构可以被探索用于开发提供稳定性和安全性的新型化妆品颜料 .

作用机制

Target of Action

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazole derivatives are known to interact with various targets such as p38MAPK, different kinases, COX, and others . .

Mode of Action

For instance, they can act as ligands for receptors or enzymes . The specific interaction of this compound with its targets would depend on its chemical structure and the nature of the target.

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways depending on their targets . For instance, if the target is an enzyme involved in a specific biochemical pathway, the compound could inhibit or enhance the activity of the enzyme, thereby affecting the pathway.

Result of Action

If the compound inhibits an enzyme, it could prevent the enzyme from carrying out its function .

未来方向

The future directions for “Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate” and similar compounds are promising. The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers throughout the world . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide an inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

属性

IUPAC Name |

ethyl 5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-4-3-7(13)5-9(10)14/h3-6H,2,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBRIYKLMQJCBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073668 |

Source

|

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83279-66-7 |

Source

|

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083279667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。